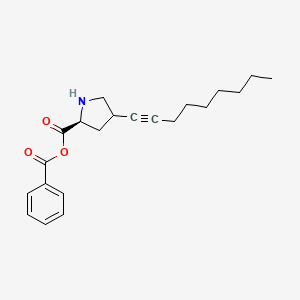

Benzoic (2S)-4-(non-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride

Description

Properties

Molecular Formula |

C21H27NO3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

benzoyl (2S)-4-non-1-ynylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H27NO3/c1-2-3-4-5-6-7-9-12-17-15-19(22-16-17)21(24)25-20(23)18-13-10-8-11-14-18/h8,10-11,13-14,17,19,22H,2-7,15-16H2,1H3/t17?,19-/m0/s1 |

InChI Key |

QGBVYHZQYFNOKK-NNBQYGFHSA-N |

Isomeric SMILES |

CCCCCCCC#CC1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCC#CC1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoic acid, including those similar to benzoic (2S)-4-(non-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride, exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. One study highlighted that certain thiazolidinone derivatives based on benzilic acid demonstrated promising anticancer activity against leukemia and CNS cancer cell lines, suggesting that modifications to the benzoic framework can enhance therapeutic efficacy .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown that these compounds can disrupt the cell cycle in cancer cells, leading to increased rates of apoptosis .

Material Science

Polymer Chemistry

this compound can serve as a monomer or crosslinking agent in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and composites where durability is critical.

Nanotechnology Applications

In nanotechnology, compounds like this compound are being explored as potential agents for drug delivery systems. The anhydride functional group can facilitate the conjugation with various therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant in targeted drug delivery systems where precision is crucial .

Biochemical Research

Enzyme Inhibition Studies

This compound has also been investigated for its potential as an enzyme inhibitor. The structural features of this compound allow it to interact with specific enzyme active sites, potentially leading to the development of new inhibitors for therapeutic targets in diseases such as cancer and metabolic disorders .

Bioconjugation Applications

In biochemical research, the ability to form stable conjugates makes this compound suitable for bioconjugation applications. It can be used to label biomolecules for imaging or tracking within biological systems, facilitating studies on protein interactions and cellular dynamics.

Case Studies

Chemical Reactions Analysis

Anhydride Reactivity

The anhydride group undergoes nucleophilic acyl substitution, hydrolysis, and transesterification. Key reactions include:

Hydrolysis

-

Conditions : Aqueous acidic or basic environments.

-

Products : (2S)-4-(non-1-yn-1-yl)pyrrolidine-2-carboxylic acid and benzoic acid.

-

Mechanism : Nucleophilic attack by water at the electrophilic carbonyl carbon, followed by cleavage of the anhydride bond.

-

Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation observed under alkaline conditions .

Esterification

-

Reagents : Alcohols or silyl ethers (e.g., trimethylsilyl ethers).

-

Products : Mixed esters (aliphatic or aromatic).

-

Example :

Pyrrolidine Ring Modifications

The nitrogen atom in the pyrrolidine ring participates in alkylation and acylation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Products : Quaternary ammonium salts.

-

Conditions : Room temperature, ether solvent, excess alkylating agent.

-

Example :

Reaction with methyl iodide yields a stable pyrrolidinium salt, confirmed by shifts at δ 3.2–3.5 ppm (N–CH) .

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride).

-

Products : N-acylated derivatives.

-

Note : Steric hindrance from the non-1-yn-1-yl substituent reduces reaction rates compared to simpler pyrrolidines .

Alkyne Functionalization

The terminal alkyne group enables cycloadditions and oxidative transformations:

Huisgen Cycloaddition (Click Chemistry)

-

Reagents : Azides (e.g., benzyl azide).

-

Products : 1,2,3-Triazole derivatives.

-

Conditions : Cu(I) catalysis, room temperature, 12–24 hours.

Oxidation

-

Reagents : KMnO/HSO or O.

-

Products : Ketone (via oxidative cleavage) or carboxylic acid (prolonged reaction).

-

Selectivity : Controlled by stoichiometry and reaction time .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from related derivatives due to its unique substituents:

| Compound | Key Reaction | Observed Outcome |

|---|---|---|

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | Esterification with alcohols | Higher yields (95%) due to ketone |

| 2-(Pyrrolidine-1-carbonyl)benzoic acid | Hydrolysis | Slower kinetics (t = 2h) |

| Pyrovalerone derivatives | Alkylation at nitrogen | Faster reaction rates (t = 15min) |

Mechanistic Insights

-

Anhydride Activation : Electron-withdrawing substituents (e.g., CF) enhance electrophilicity, accelerating nucleophilic attacks .

-

Steric Effects : The bulky non-1-yn-1-yl group reduces accessibility to the pyrrolidine nitrogen, requiring optimized reaction conditions .

-

Solvent Influence : Polar aprotic solvents (e.g., CHCl) improve anhydride reactivity compared to ethers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Carboxylic Acid Derivatives

Key structural analogs include:

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid ():

- Substituents : Hydroxy group at C4, methylisoxazolyl acetyl group at N1.

- Reactivity : The hydroxy group enhances solubility in polar solvents, while the methylisoxazolyl moiety may confer bioactivity (e.g., kinase inhibition).

- Application : Intermediate for synthesizing peptidomimetics or enzyme inhibitors.

(2S,4R)-1-((S)-2-Benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (): Substituents: Benzamido group, thiazole-containing benzylamide. Reactivity: The thiazole ring improves metabolic stability; the bulky dimethylbutanoyl group may enhance target specificity. Application: Candidate for anticancer or antiviral therapies due to thiazole’s role in medicinal chemistry.

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (): Substituents: Benzoylphenyl and benzyl groups. Safety Profile: Classified as non-hazardous under OSHA standards but requires handling precautions due to dust dispersion risks.

Functional Group Impact on Properties

Key Findings :

- The non-1-yn-1-yl group in the target anhydride significantly increases lipophilicity, making it suitable for blood-brain barrier penetration or lipid-rich tissue targeting. In contrast, hydroxy or thiazole-containing analogs exhibit better solubility for systemic administration .

- Anhydride vs. Amide/Carboxamide : The anhydride moiety is more reactive in acylation reactions but less stable in aqueous environments compared to carboxamides. This limits its direct therapeutic use but enhances its utility as a synthetic intermediate .

- Stereochemical Influence : The (2S) configuration in the target compound and its analogs ensures enantioselective interactions, critical for binding to chiral biological targets (e.g., proteases or GPCRs) .

Preparation Methods

General Synthesis Pathways

The synthesis of carboxylic anhydrides, including compounds like Benzoic (2S)-4-(non-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride, typically involves the reaction of carboxylic acids with reagents such as acetic anhydride or acid chlorides. Below are the key methods relevant to this compound:

Reaction with Acetic Anhydride

This method involves the use of acetic anhydride as a dehydrating agent to convert carboxylic acids into their corresponding anhydrides. The process is often conducted under reduced pressure to facilitate the removal of by-products like acetic acid.

Reaction Conditions:

- Reagents: Benzoic acid derivative and acetic anhydride

- Temperature: Typically 150–200 °C

- Pressure: Reduced pressure (200–20 mbar)

- Catalyst: None required in most cases

- By-products: Acetic acid (removed via distillation)

Reaction Equation:

$$

\text{RCOOH} + \text{(CH3CO)2O} \rightarrow \text{RCOOCOR} + \text{CH3COOH}

$$

This approach is environmentally favorable since it minimizes waste production and allows for continuous operation in industrial settings.

Acid Chloride Method

Another common method for preparing carboxylic anhydrides involves reacting carboxylic acids with thionyl chloride or oxalyl chloride to form acid chlorides, which are subsequently reacted with another equivalent of the carboxylic acid.

Reaction Conditions:

Step 1: Formation of Acid Chloride

- Reagents: Benzoic acid derivative, thionyl chloride (SOCl₂) or oxalyl chloride

- Temperature: 60–80 °C

- Solvent: Dichloromethane or similar non-polar solvent

- By-products: HCl gas (requires neutralization)

Step 2: Formation of Anhydride

- Reagents: Acid chloride and benzoic acid derivative

- Catalyst: Pyridine (optional)

- Solvent: Toluene or dichloromethane

Reaction Equation:

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{HCl} + \text{SO}2

$$

$$

\text{RCOCl} + \text{RCOOH} \rightarrow \text{(RCO)₂O} + \text{HCl}

$$

This method is highly efficient but requires careful handling of corrosive reagents like thionyl chloride.

Specific Synthesis for Target Compound

The preparation of this compound involves modifications to standard methods to accommodate its unique structure.

Use of Alkynyl Substituents

The presence of the non-1-ynyl group in this compound necessitates additional considerations to preserve the integrity of the alkyne functional group during synthesis. Common strategies include:

- Using mild reaction conditions to avoid alkyne degradation.

- Employing protecting groups if necessary during intermediate steps.

One-Pot Synthesis

A one-pot synthesis approach can be employed to streamline the process:

- React a pyrrolidine derivative containing the alkyne substituent with benzoic acid in the presence of acetic anhydride.

- Maintain mild temperatures (~100–120 °C) to prevent side reactions.

- Use reduced pressure to continuously remove acetic acid by-product.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Acetic Anhydride Method | Simple, environmentally friendly | Requires high temperatures |

| Acid Chloride Method | High yield, suitable for complex structures | Involves corrosive reagents |

| One-Pot Synthesis | Time-efficient, fewer purification steps | Requires precise control of conditions |

Experimental Findings

Experimental data for similar compounds suggest that yields can range from 70% to over 90%, depending on reaction conditions and purification methods used. Optimization studies indicate that:

- Using reduced pressure improves product purity.

- Preheating reagents enhances reaction efficiency.

Q & A

Q. What are the standard synthetic routes for preparing benzoic (2S)-4-(non-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride, and what methodological considerations are critical for yield optimization?

The synthesis typically involves enantioselective acylation of pyrrolidine derivatives. A key approach includes:

- Step 1 : Functionalization of the pyrrolidine core at the 4-position with a non-1-yn-1-yl group via Sonogashira coupling or alkyne addition under inert conditions .

- Step 2 : Protection of the carboxylic acid group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions during anhydride formation .

- Step 3 : Activation of the carboxylic acid using benzoic anhydride derivatives in the presence of chiral thiourea catalysts for enantioselective control .

Critical Considerations : - Use dry solvents and inert atmospheres to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize byproducts.

Q. How is the stereochemical integrity of the (2S) configuration verified during synthesis?

Methodological validation includes:

- Chiral HPLC : To separate enantiomers and quantify enantiomeric excess (≥98% purity is typical for research-grade compounds) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in related pyrrolidine-carboxamide structures .

- Optical Rotation : Cross-referenced with literature values for analogous compounds .

Q. What safety protocols are recommended for handling this anhydride in laboratory settings?

Based on safety data sheets (SDS) for structurally similar compounds:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, protected from light and oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this anhydride in nucleophilic acyl substitution reactions?

- Density Functional Theory (DFT) : Models electron density distribution to identify electrophilic sites (e.g., carbonyl carbons). For example, the anhydride’s α-carbon shows higher electrophilicity (Fukui indices >0.1) .

- Molecular Docking : Predicts binding affinity with biological targets (e.g., proteases) by simulating interactions between the anhydride’s hydrophobic non-1-yn-1-yl group and enzyme active sites .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis).

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic structures in characterizing this compound?

Case Example : If NMR suggests a planar conformation but X-ray reveals a puckered pyrrolidine ring:

- Dynamic Effects : NMR may average signals due to ring puckering dynamics at room temperature, whereas X-ray captures a static structure .

- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" conformers and observe splitting of peaks .

- Supplementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns or mass spectrometry to rule out impurities .

Q. How does the non-1-yn-1-yl substituent influence the compound’s stability and reactivity in aqueous versus nonpolar environments?

- Hydrophobic Interactions : The alkyne group enhances lipid solubility (logP ≈ 3.5 predicted), favoring aggregation in aqueous buffers .

- Stability Studies :

- Hydrolysis : Monitor by HPLC in pH 7.4 buffer; half-life >24 hours indicates moderate stability .

- Oxidative Stress : Exposure to H2O2 degrades the alkyne moiety, forming carboxylic acid byproducts .

Q. What methodologies enable the study of this anhydride’s role in inhibiting enzymatic targets (e.g., viral proteases)?

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates for HCV NS3/4A protease) to measure IC50 values .

- Kinetic Analysis : Determine inhibition mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Crystallography : Co-crystallize the anhydride with target enzymes to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.